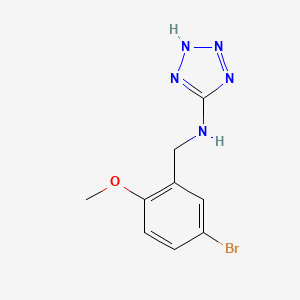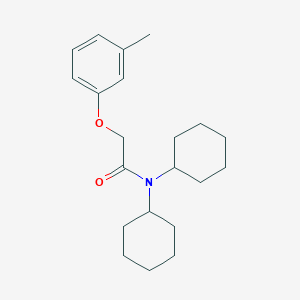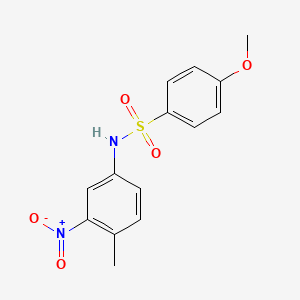
4-ethyl-2-phenyl-1(2H)-phthalazinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2-phenyl-1(2H)-phthalazinethione, also known as EPPT, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of phthalazine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-ethyl-2-phenyl-1(2H)-phthalazinethione is not fully understood. However, several studies suggest that it acts by inhibiting the activity of certain enzymes and proteins, thereby preventing the growth and proliferation of cancer cells. Additionally, 4-ethyl-2-phenyl-1(2H)-phthalazinethione has been shown to modulate the immune system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 4-ethyl-2-phenyl-1(2H)-phthalazinethione. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications. Moreover, 4-ethyl-2-phenyl-1(2H)-phthalazinethione has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may be a promising approach for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-2-phenyl-1(2H)-phthalazinethione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Moreover, 4-ethyl-2-phenyl-1(2H)-phthalazinethione has been shown to exhibit low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of 4-ethyl-2-phenyl-1(2H)-phthalazinethione is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
4-ethyl-2-phenyl-1(2H)-phthalazinethione has shown promising results in various studies, and several future directions can be explored. One of the potential areas of research is the development of 4-ethyl-2-phenyl-1(2H)-phthalazinethione-based drug formulations for the treatment of cancer and other diseases. Moreover, further studies can be conducted to investigate the mechanism of action of 4-ethyl-2-phenyl-1(2H)-phthalazinethione and its potential applications in other scientific fields. Additionally, the development of more efficient synthesis methods for 4-ethyl-2-phenyl-1(2H)-phthalazinethione can also be explored to improve its availability and accessibility.
Conclusion
In conclusion, 4-ethyl-2-phenyl-1(2H)-phthalazinethione is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in various studies and has potential applications in the field of medicinal chemistry. The synthesis method of 4-ethyl-2-phenyl-1(2H)-phthalazinethione is efficient and reliable, and it exhibits low toxicity. However, its low solubility in water is a limitation that needs to be addressed. Further studies can be conducted to explore the potential applications of 4-ethyl-2-phenyl-1(2H)-phthalazinethione and to improve its availability and efficacy.
Méthodes De Synthèse
The synthesis of 4-ethyl-2-phenyl-1(2H)-phthalazinethione involves the reaction of 2-phenylhydrazine with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to obtain 4-ethyl-2-phenyl-1(2H)-phthalazinethione. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Applications De Recherche Scientifique
4-ethyl-2-phenyl-1(2H)-phthalazinethione has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 4-ethyl-2-phenyl-1(2H)-phthalazinethione is in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, 4-ethyl-2-phenyl-1(2H)-phthalazinethione has also been investigated for its potential use as a diagnostic agent for various diseases.
Propriétés
IUPAC Name |
4-ethyl-2-phenylphthalazine-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-2-15-13-10-6-7-11-14(13)16(19)18(17-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRIAQCSWBTPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=S)C2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
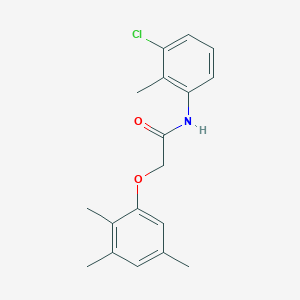

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
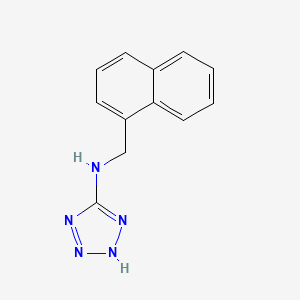
![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)

![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
